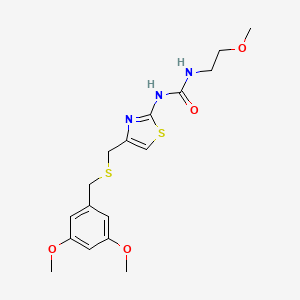
1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a novel thiazolyl urea derivative. Thiazolyl urea derivatives are known for their potential biological activities, including antitumor properties. The structure of such compounds is typically confirmed through various analytical methods such as elemental analysis, NMR, and X-ray diffraction analysis .
Synthesis Analysis
The synthesis of thiazolyl urea derivatives, as described in the provided papers, involves the reaction of substituted thiazoles with isocyanates to form the urea functionality. Although the specific synthesis of 1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is not detailed, a similar process may be inferred from the synthesis of related compounds. The synthesis typically requires careful control of reaction conditions and purification techniques such as high-performance liquid chromatography and preparative thin-layer chromatography .
Molecular Structure Analysis
The molecular structure of thiazolyl urea derivatives is characterized by the presence of a thiazole ring, a urea moiety, and various substituents that can influence the compound's biological activity. The structure is usually established through spectral analyses, including NMR, and can be further confirmed by single-crystal X-ray diffraction analysis. These methods provide detailed information about the arrangement of atoms within the molecule and the geometry of the functional groups .
Chemical Reactions Analysis
Thiazolyl urea derivatives can participate in various chemical reactions due to their functional groups. The urea moiety, in particular, can engage in hydrogen bonding, which may be relevant to the compound's biological activity. The thiazole ring and substituents such as methoxy groups can also influence the compound's reactivity. However, specific reactions involving 1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea are not detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolyl urea derivatives, such as solubility, melting point, and stability, are important for their practical application and biological activity. These properties are often determined experimentally and can be influenced by the compound's molecular structure. The presence of methoxy and benzyl groups can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties, such as absorption and distribution within the body .
properties
IUPAC Name |
1-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-22-5-4-18-16(21)20-17-19-13(11-26-17)10-25-9-12-6-14(23-2)8-15(7-12)24-3/h6-8,11H,4-5,9-10H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCARXXRFWRHHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)CSCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2554206.png)
![[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine](/img/structure/B2554213.png)
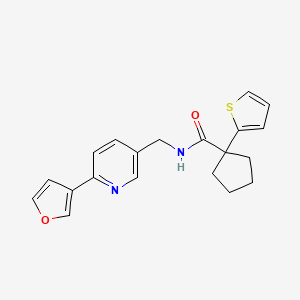
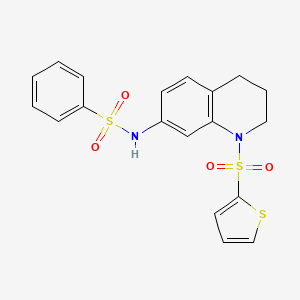
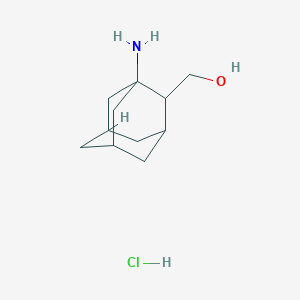
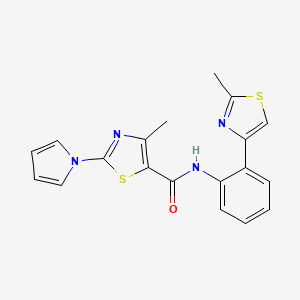
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)
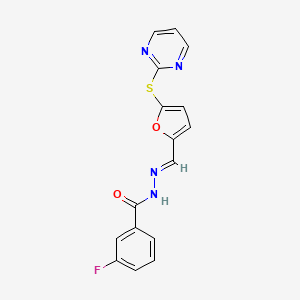
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)

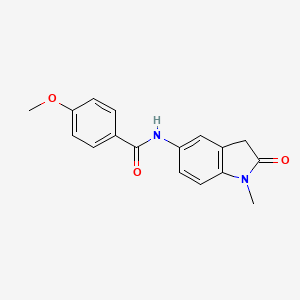
![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)
![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)
